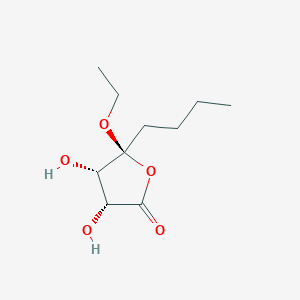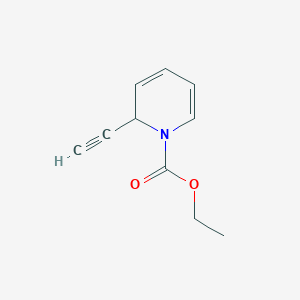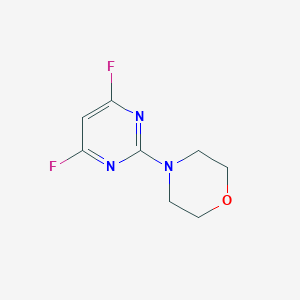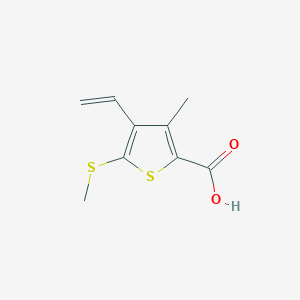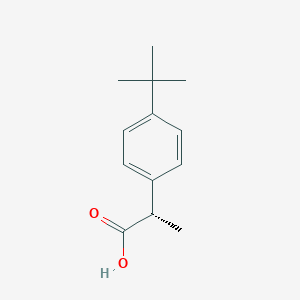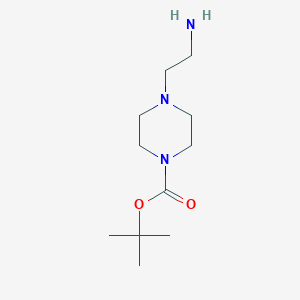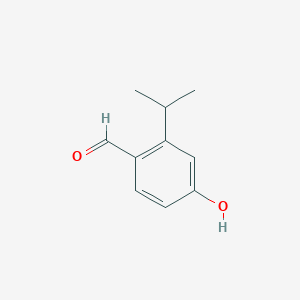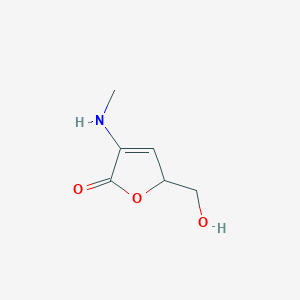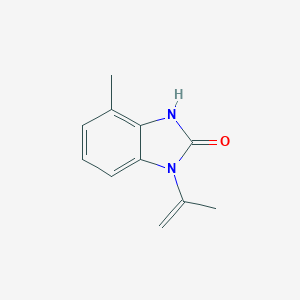
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, also known as IBZ, is a benzimidazolone derivative that has gained attention in scientific research due to its potential therapeutic applications. IBZ has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of the transcription factor NF-kappaB. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells, which can potentially lead to the development of anti-cancer drugs. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has also been shown to possess anti-viral properties, which can potentially lead to the development of anti-viral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that it has been shown to possess a number of potential therapeutic applications, making it a promising candidate for drug development. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to be relatively non-toxic, which is important when developing potential drugs. One limitation of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic effects.
Orientations Futures
There are a number of potential future directions for 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone research. One potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of cancer. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone could be further studied for its anti-viral properties, potentially leading to the development of anti-viral drugs. Finally, further research is needed to fully understand the mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, which could lead to the optimization of its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves a multi-step process, starting with the reaction of o-phenylenediamine with methyl acrylate to form 2-methyl-1,3-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 3-ethyl-7-methyl-2(3H)-benzimidazolone, which is subsequently isomerized to form 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone.
Applications De Recherche Scientifique
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells and to possess anti-viral properties.
Propriétés
Numéro CAS |
178042-29-0 |
|---|---|
Nom du produit |
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
Clé InChI |
UKUOKIGYMKYDSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
SMILES canonique |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)
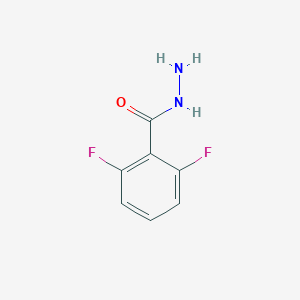
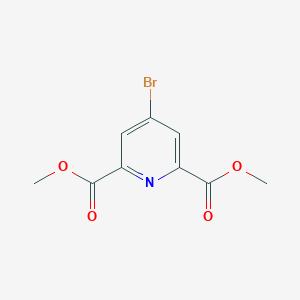
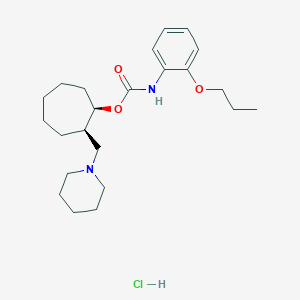
![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
